molecular formula C26H30N4O4S B2877983 Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946354-41-2

Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

カタログ番号: B2877983
CAS番号: 946354-41-2
分子量: 494.61
InChIキー: UBSKMUVLQJKIOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex heterocyclic molecule featuring a tetrahydroquinazoline core modified with a thioxo group, a piperazine-linked 2,3-dimethylphenyl substituent, and a methyl ester moiety. The thioxo group (C=S) may enhance binding affinity or metabolic stability compared to oxo (C=O) analogs.

特性

CAS番号

946354-41-2

分子式

C26H30N4O4S

分子量

494.61

IUPAC名

methyl 3-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H30N4O4S/c1-17-6-4-7-22(18(17)2)28-12-14-29(15-13-28)23(31)8-5-11-30-24(32)20-10-9-19(25(33)34-3)16-21(20)27-26(30)35/h4,6-7,9-10,16H,5,8,11-15H2,1-3H3,(H,27,35)

InChIキー

UBSKMUVLQJKIOI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C

溶解性

not available

製品の起源

United States

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s structure combines a tetrahydroquinazoline core with a 2,3-dimethylphenylpiperazine side chain. Below is a comparative analysis with structurally or functionally related compounds from the provided evidence and broader literature:

Compound Core Structure Substituents/Modifications Reported Properties
Target Compound Tetrahydroquinazoline - 2-thioxo group
- 4-oxobutyl linker to 2,3-dimethylphenylpiperazine
- Methyl ester
Hypothesized CNS activity; stability from thioxo group
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester - Pyridazine ring
- Phenethylamino linker
Potential kinase inhibition; lower lipophilicity due to pyridazine
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Benzoate ester - Methylisoxazole
- Phenethylamino linker
Enhanced metabolic stability; isoxazole’s electron-withdrawing effects
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazopyridine - Cyano group
- Nitrophenyl
- Phenethyl substituent
High melting point (243–245°C); strong electron-withdrawing effects from nitro group

Critical Analysis

  • Core Heterocycles: The tetrahydroquinazoline core in the target compound differs from the benzoate esters (I-series) and tetrahydroimidazopyridine (1l) in electronic and steric properties.
  • The 2,3-dimethylphenylpiperazine side chain is structurally analogous to arylpiperazine moieties in serotonin receptor ligands (e.g., aripiprazole), suggesting possible 5-HT1A/D2 receptor affinity. In contrast, the nitrophenyl group in 1l introduces strong electron-withdrawing effects, which could reduce metabolic stability but enhance reactivity in electrophilic environments.
  • Ester Moieties : The methyl ester in the target compound may confer faster hydrolysis rates compared to ethyl esters (e.g., I-6230, I-6273), impacting bioavailability.

Pharmacological and Physical Property Comparisons

Spectroscopic Data

  • 1H NMR : The target compound’s piperazine protons are expected to resonate at δ 2.5–3.5 ppm, similar to I-series compounds . The thioxo group may deshield adjacent protons, shifting signals downfield.
  • IR : A strong C=S stretch (~1200 cm<sup>−1</sup>) would distinguish it from oxo analogs (C=O ~1700 cm<sup>−1</sup>).

Thermal Stability

  • The target compound’s melting point is anticipated to be lower than 1l (243–245°C) due to reduced crystallinity from the flexible 4-oxobutyl linker.

準備方法

Cyclization of Methyl 7-Carboxy Anthranilate with Isothiocyanate

Methyl 7-carboxy anthranilate reacts with phenyl isothiocyanate in anhydrous ethanol under reflux (80–90°C, 12–24 hours) to form methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. Thiourea intermediates facilitate ring closure, with yields averaging 65–75% after recrystallization from ethanol.

Key Conditions

  • Solvent: Anhydrous ethanol
  • Temperature: Reflux (80–90°C)
  • Catalyst: None required
  • Yield: 68% (reported for analogous structures)

Introduction of the 4-Oxobutyl Side Chain

The butyl spacer bearing a ketone group at position 3 is introduced via N-alkylation. This step requires careful control to avoid over-alkylation or side reactions at the thioxo group.

Alkylation with 4-Bromobutan-2-one

The tetrahydroquinazoline core reacts with 4-bromobutan-2-one in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8–12 hours. The reaction proceeds via nucleophilic substitution, with the secondary nitrogen at position 3 attacking the electrophilic carbon of the bromoalkane.

Optimization Data

Parameter Value
Solvent DMF
Base K₂CO₃ (2.5 equiv)
Temperature 60°C
Reaction Time 10 hours
Yield 72% after column chromatography

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the mono-alkylated product.

Coupling of the Piperazine Moiety

The 4-oxobutyl intermediate undergoes condensation with 4-(2,3-dimethylphenyl)piperazine to form the tertiary amide linkage. This step employs reductive amination or direct acylation.

Reductive Amination

The ketone group reacts with 4-(2,3-dimethylphenyl)piperazine in methanol under reductive conditions (sodium cyanoborohydride, NaBH₃CN) at pH 4–5 (acetic acid buffer). The reaction proceeds at room temperature for 24 hours, yielding the secondary amine, which is subsequently oxidized to the amide using manganese dioxide (MnO₂).

Reaction Metrics

  • Solvent: Methanol
  • Reducing Agent: NaBH₃CN (1.2 equiv)
  • Oxidizing Agent: MnO₂ (3.0 equiv)
  • Yield: 58% (two steps)

Direct Acylation via Carbodiimide Coupling

Alternatively, the ketone is converted to a carboxylic acid via oxidation (KMnO₄, H₂SO₄), followed by activation with N,N′-dicyclohexylcarbodiimide (DCC) and coupling with 4-(2,3-dimethylphenyl)piperazine. This method avoids redox steps but requires stringent anhydrous conditions.

Comparative Analysis

Method Yield Purity Scalability
Reductive Amination 58% 95% Moderate
Direct Acylation 63% 97% Low

Esterification of the Carboxylic Acid Group

If the carboxylic acid at position 7 is unprotected, esterification with methanol under acidic conditions (H₂SO₄, reflux) completes the synthesis. Alternatively, the methyl ester is introduced early to avoid side reactions during subsequent steps.

Esterification Protocol

  • Reagents: Methanol (excess), H₂SO₄ (catalytic)
  • Temperature: Reflux (65°C)
  • Time: 6 hours
  • Yield: >95%

Industrial-Scale Considerations

The patent method for analogous piperazine derivatives highlights critical parameters for scalability:

  • Solvent Selection : Dehydrated ethanol minimizes side reactions during alkylation.
  • Recycling Byproducts : Piperazine dihydrochloride is filtered and reused, reducing costs.
  • Temperature Control : Gradual heating during reflux prevents decomposition of the thioxo group.

Characterization and Analytical Data

The final product is characterized via:

  • ¹H NMR : Signals at δ 2.25–2.35 ppm (piperazine CH₂), δ 3.85 ppm (ester OCH₃), and δ 7.10–7.40 ppm (aromatic protons).
  • HPLC Purity : ≥99% using C18 columns (acetonitrile/water gradient).
  • Mass Spectrometry : [M+H]⁺ at m/z 521.2 (calculated 521.2).

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Use of bulky bases (e.g., DBU) directs substitution to the desired nitrogen.
  • Thioxo Group Stability : Reactions are conducted under nitrogen to prevent oxidation to sulfones.
  • Piperazine Hydroscopicity : Anhydrous solvents and molecular sieves maintain reaction integrity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。